![molecular formula C41H57NO14 B10849366 [(1S,2S,3R,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B10849366.png)
[(1S,2S,3R,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDN-5390, also known as 13-(N-Boc-beta-isobutylisoserinyl)-10b-dehydro-C-seco-10-deacetylbaccatin III, is a novel taxane derivative. It was originally selected for its potent antimotility activity and poor cytotoxicity on endothelial cells. This compound has shown significant antiangiogenic and antitumor properties, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IDN-5390 involves multiple steps, starting from 10-deacetylbaccatin IIIThe reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of IDN-5390 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: IDN-5390 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying chemical
Properties
Molecular Formula |
C41H57NO14 |
|---|---|
Molecular Weight |
787.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |
InChI |
InChI=1S/C41H57NO14/c1-21(2)18-26(42-37(50)56-38(6,7)8)32(46)36(49)53-27-19-41(51)34(54-35(48)25-14-12-11-13-15-25)30(40(55-24(5)44)20-52-28(40)16-17-43)23(4)31(45)33(47)29(22(27)3)39(41,9)10/h11-15,21,26-28,30,32,34,43,45-46,51H,16-20H2,1-10H3,(H,42,50)/b31-23+/t26-,27-,28+,30+,32+,34-,40-,41+/m0/s1 |
InChI Key |
UKFDBDGJFYRBHE-QWSJSTABSA-N |
Isomeric SMILES |
CC1=C2C(=O)/C(=C(\[C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C3=CC=CC=C3)[C@@]4(CO[C@@H]4CCO)OC(=O)C)/C)/O |
Canonical SMILES |
CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C3=CC=CC=C3)C4(COC4CCO)OC(=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2](/img/structure/B10849291.png)
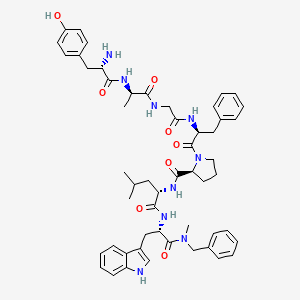
![H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2](/img/structure/B10849303.png)
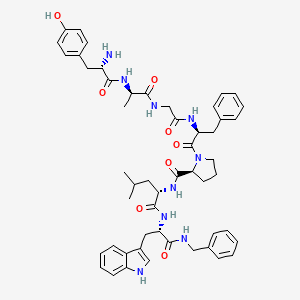
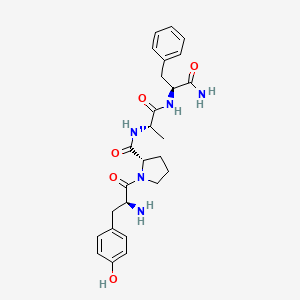
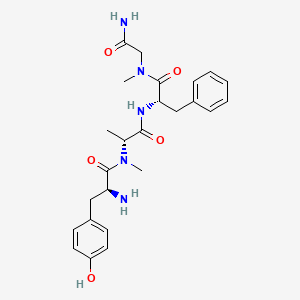
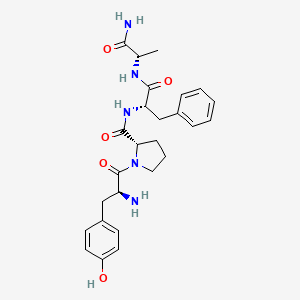



![H-Tyr-c[pen-Gly-Phe-pen]OH](/img/structure/B10849351.png)

![4-N-(4-bromophenyl)sulfonyl-1-N-[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10849368.png)
